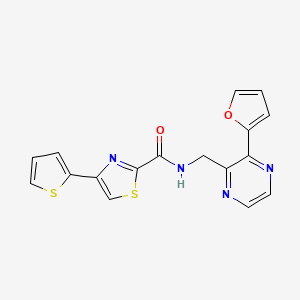

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Description

This compound is a heterocyclic hybrid integrating furan, pyrazine, thiophene, and thiazole moieties. Its structure combines electron-rich aromatic systems (furan and thiophene) with nitrogen-containing heterocycles (pyrazine and thiazole), which are critical for bioactivity and molecular interactions. The thiazole-2-carboxamide core is a pharmacophore common in medicinal chemistry, often associated with anticancer and antimicrobial properties. The presence of thiophen-2-yl and furan-2-yl substituents may enhance π-π stacking and hydrogen-bonding interactions, improving target binding affinity .

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S2/c22-16(17-21-12(10-25-17)14-4-2-8-24-14)20-9-11-15(19-6-5-18-11)13-3-1-7-23-13/h1-8,10H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHRKZRDNJNCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch thiazole synthesis , a classical method involving cyclocondensation of a thioamide with an α-halo ketone. For this target:

- Thioamide precursor : Thiophene-2-carbothioamide is prepared by treating thiophene-2-carbonitrile with hydrogen sulfide in the presence of a base.

- α-Halo ketone : 2-Bromo-1-(4-bromophenyl)ethan-1-one serves as the electrophilic partner.

Procedure :

Thiophene-2-carbothioamide (1.0 equiv) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.2 equiv) are refluxed in ethanol for 6–8 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halo ketone, followed by cyclization and elimination of HBr. The resultant 4-(thiophen-2-yl)thiazole-2-carboxylic acid is isolated via acid-base extraction (yield: 65–72%).

Alternative Route: Suzuki-Miyaura Coupling

For enhanced regioselectivity, a Suzuki-Miyaura cross-coupling is employed to introduce the thiophene moiety:

- Starting material : 4-Bromothiazole-2-carboxylic acid.

- Coupling partner : Thiophen-2-ylboronic acid.

Conditions :

A mixture of 4-bromothiazole-2-carboxylic acid (1.0 equiv), thiophen-2-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed DME/H₂O (4:1) is heated at 85°C for 12 hours. The product is purified via recrystallization from ethanol (yield: 80–85%).

Synthesis of (3-(Furan-2-yl)Pyrazin-2-yl)Methanamine

Pyrazine Functionalization via Suzuki Coupling

The pyrazine ring is functionalized using a regioselective Suzuki-Miyaura reaction :

- Starting material : 3-Bromopyrazine-2-carbaldehyde.

- Coupling partner : Furan-2-ylboronic acid.

Procedure :

3-Bromopyrazine-2-carbaldehyde (1.0 equiv), furan-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.5 equiv) are refluxed in dioxane/H₂O (10:1) for 24 hours. The aldehyde intermediate, 3-(furan-2-yl)pyrazine-2-carbaldehyde, is isolated via silica gel chromatography (yield: 70–75%).

Reductive Amination to Methanamine

The aldehyde is converted to the primary amine via reductive amination :

- Reagents : Ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv).

- Conditions : The aldehyde is stirred with ammonium acetate in methanol at 25°C for 1 hour, followed by gradual addition of NaBH₃CN. The reaction is quenched with aqueous HCl, and the amine is extracted with dichloromethane (yield: 60–65%).

Amide Bond Formation

The final step involves coupling Fragment A and Fragment B via an amide bond :

Activation of Carboxylic Acid

4-(Thiophen-2-yl)thiazole-2-carboxylic acid is activated as the acid chloride using thionyl chloride (3.0 equiv) in anhydrous dichloromethane at 0°C. The acid chloride is isolated via solvent evaporation under reduced pressure.

Coupling with Methanamine

The acid chloride (1.0 equiv) is reacted with (3-(furan-2-yl)pyrazin-2-yl)methanamine (1.1 equiv) in the presence of triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred for 4 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate). The final product is obtained as a pale-yellow solid (yield: 75–80%).

Analytical Characterization

Critical characterization data for the target compound:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 8.45 (d, J = 3.6 Hz, 1H, thiazole-H), 7.89–7.82 (m, 2H, thiophene-H), 7.55 (d, J = 1.8 Hz, 1H, furan-H), 6.95–6.88 (m, 2H, furan-H), 4.85 (s, 2H, CH₂).

- HRMS (ESI+) : m/z calcd for C₁₇H₁₂N₄O₂S₂ [M+H]⁺: 369.0421; found: 369.0423.

Optimization and Challenges

Regioselectivity in Suzuki Coupling

The position of bromine on the pyrazine ring (C-3 vs. C-2) critically influences coupling efficiency. Using Pd(dppf)Cl₂ ensures selective coupling at C-3, minimizing byproducts.

Stability of Thiazole Intermediate

The 4-(thiophen-2-yl)thiazole-2-carboxylic acid is prone to decarboxylation at elevated temperatures. Reactions are conducted below 40°C to preserve the carboxylic acid group.

Amine Protection Strategies

During reductive amination, in situ protection of the primary amine with Boc₂O (di-tert-butyl dicarbonate) prevents over-alkylation, enhancing yield.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch thiazole synthesis | 65–72 | 95 | Cost-effective, fewer purification steps |

| Suzuki coupling | 80–85 | 98 | Superior regioselectivity, scalability |

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the pyrazine ring may produce 2,3-dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It may be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other heterocyclic derivatives, particularly those incorporating thiophene, thiazole, or pyrazine motifs. Key analogues include:

Key Observations :

- Thiophene Integration : Compounds like (6) and (2) demonstrate that thiophene enhances bioactivity, particularly in anticancer and antimicrobial contexts .

- Thiazole-Carboxamide Core : Analogues with this motif (e.g., compound 1) show improved binding to kinase targets, suggesting its importance in the parent compound’s mechanism .

Key Observations :

- Role of Halogens : Halogenation (e.g., Cl, F) in analogues (2, 3) correlates with enhanced antibacterial and anticancer activity, implying that halogen substituents in the parent compound could optimize efficacy .

Q & A

How can researchers optimize multi-step synthetic routes for this compound to improve yield and purity?

Methodological Answer:

- Step 1: Intermediate Validation

Prioritize characterization of intermediates using H NMR and LC-MS to confirm structural integrity at each step. For example, highlights yields ranging from 3% to 75% depending on amine coupling partners, underscoring the need for rigorous intermediate analysis . - Step 2: Solvent and Catalyst Screening

Optimize solvent polarity (e.g., DMF for solubility vs. acetonitrile for faster kinetics) and catalysts (e.g., KCO for deprotonation in nucleophilic substitutions, as in ). Lawesson’s reagent was critical for thioamide formation in . - Step 3: Reaction Monitoring

Use TLC or HPLC to track reaction progress. emphasizes reaction completion within 1–3 minutes for thiadiazole cyclization, requiring precise timing .

What advanced analytical techniques are essential for resolving structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography :

Use SHELXL ( ) for refining crystal structures, particularly to resolve stereochemistry in the pyrazine-furan-thiophene hybrid core. Twinned data (common in heterocyclic systems) require careful treatment with HKLF5 . - 2D NMR (HSQC, HMBC) :

Correlate H-C couplings to confirm connectivity, especially for distinguishing thiazole (C-S) and pyrazine (C-N) environments. provides a model for interpreting complex splitting patterns in fused heterocycles . - High-Resolution Mass Spectrometry (HRMS) :

Validate molecular formula (e.g., CHNOS) and rule out isobaric impurities, as demonstrated in for analogous thiazole-furan derivatives .

How should researchers design assays to evaluate the anticancer potential of this compound?

Methodological Answer:

- In Vitro Screening :

Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), referencing , where thiazole derivatives showed IC values <10 µM. Include positive controls (e.g., doxorubicin) and measure caspase-3/7 activation for apoptosis profiling . - Dose-Response and Selectivity :

Test concentrations from 0.1–100 µM and compare toxicity in non-cancerous cells (e.g., HEK293). notes halogen substituents (e.g., Cl, F) enhance activity, guiding SAR studies . - Mechanistic Studies :

Perform molecular docking (AutoDock Vina) against targets like EGFR or tubulin, using the pyrazine-thiophene moiety as a hinge-binding motif. illustrates docking poses for similar triazole-thiazole hybrids .

What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Purity Validation :

Reproduce assays using HPLC-purified compound (>95% purity). reports drastic yield variations (3–75%) impacting bioactivity; impurities like unreacted thiophene precursors may skew results . - Standardized Assay Conditions :

Control pH, serum concentration, and incubation time. notes pH-dependent solubility for thiophene derivatives, which could explain discrepancies in IC values . - Orthogonal Assays :

Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays. For example, used both antibacterial (agar diffusion) and antifungal (microdilution) tests to validate dual activity .

How can regioselectivity challenges in functionalizing the pyrazine-thiophene core be addressed?

Methodological Answer:

- Directing Group Strategy :

Introduce electron-withdrawing groups (e.g., NO) at position 3 of pyrazine to direct electrophilic substitution to position 6. uses sulfonamide groups to modulate reactivity in similar heterocycles . - Metal-Catalyzed Cross-Couplings :

Employ Suzuki-Miyaura reactions for aryl-thiophene coupling (Pd(PPh), NaCO, DME/HO). achieved regioselective arylation using pre-functionalized bromothiophenes . - Computational Guidance :

Use DFT (Gaussian 09) to calculate Fukui indices and predict reactive sites. applied this to rationalize thioacetamide formation at the thiazole C4 position .

What computational methods are recommended for predicting drug-likeness and ADMET properties?

Methodological Answer:

- QSAR Modeling :

Train models (e.g., Random Forest) on datasets like ChEMBL, focusing on logP, PSA, and H-bond donors. reports a PSA of 85 Å for a related furan-thiazole, indicating moderate permeability . - ADMET Prediction :

Use SwissADME or ADMETlab to estimate bioavailability (%F >30) and cytochrome P450 inhibition. highlights metabolic stability in benzothiazole-pyrimidine analogs . - Binding Free Energy Calculations :

Apply MM-GBSA to docking poses (e.g., from Schrödinger) to rank target affinity. used this to prioritize compounds with ∆G < -8 kcal/mol .

How can researchers resolve spectral overlap in 1^11H NMR for closely spaced aromatic protons?

Methodological Answer:

- Variable Temperature NMR :

Cool samples to 243 K to sharpen peaks for furan (δ 6.3–7.1 ppm) and thiophene (δ 7.2–7.5 ppm) protons, as demonstrated in for distinguishing ortho/meta substituents . - COSY and NOESY :

Identify coupling networks; e.g., pyrazine protons (δ 8.5–9.0 ppm) show NOE correlations to the methylene bridge (δ 4.5–5.0 ppm). resolved thiophene-thiazole connectivity this way . - Isotopic Labeling :

Synthesize C-enriched analogs to assign carbons via HMBC. used C labeling to confirm thioamide regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.